2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Description
The compound 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a polycyclic isoindole derivative characterized by a rigid bicyclic framework with an epoxy bridge (4,7-epoxy) and two functional groups: a 2-hydroxyethyl substituent at position 2 and a hydroxymethyl group at position 2. Its molecular formula is C₁₁H₁₃NO₅ (calculated molecular weight: 239.23 g/mol). For example, 4,7-epoxyisoindole-1,3(2H)-dione derivatives are typically prepared by reacting 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with primary amines or alcohol-containing nucleophiles under reflux conditions .
Notably, derivatives of this scaffold have been explored for their biological activity, including as tyrosine kinase inhibitors or intermediates in drug development .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO5/c13-4-3-12-9(15)7-6-1-2-11(5-14,17-6)8(7)10(12)16/h1-2,6-8,13-14H,3-5H2 |
InChI Key |
JSNRNGPFCHLLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C3C(C1O2)C(=O)N(C3=O)CCO)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Hydroxyethyl)Maleimide (HEMI)
HEMI serves as the maleimide precursor. Its preparation involves the reaction of maleic anhydride with 2-aminoethanol in methanol under acidic conditions. Methanesulfonic acid (0.5–1.0 mol%) is commonly used as a catalyst, yielding HEMI in >90% purity after recrystallization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Methanesulfonic acid |
| Temperature | 0°C → Room temperature |
| Reaction Time | 24 hours |
| Yield | 85–92% |
Diels-Alder Reaction with Furfuryl Alcohol
Furfuryl alcohol acts as the diene, reacting with HEMI to form the epoxyisoindole adduct. The reaction proceeds in toluene at 80°C for 24 hours, with the product precipitating directly from the reaction mixture.
$$
\text{HEMI} + \text{Furfuryl alcohol} \xrightarrow{\text{Toluene, 80°C}} \text{FMI-diol precursor} \quad \text{(Yield: 40–50%)}
$$
Critical Observations
- Solvent Choice : Toluene optimizes solubility of HEMI while facilitating product precipitation.
- Temperature Control : Elevated temperatures (80°C) accelerate the Diels-Alder kinetics but require strict exclusion of moisture to prevent hydrolysis.
- By-Product Management : Unreacted furfuryl alcohol is removed via diethyl ether washes, ensuring >95% purity post-filtration.
Hydrolysis and Functional Group Activation
The Diels-Alder adduct undergoes hydrolysis to introduce the hydroxymethyl group. This step is pivotal for achieving the final bifunctional diol structure.
Acid-Catalyzed Hydrolysis
Aqueous hydrochloric acid (3 M) or sodium hydroxide (18–32 wt%) is employed to cleave the ester linkages, yielding the diol. The reaction is typically conducted at 60°C for 30 minutes, with pH adjustment to neutral post-hydrolysis.
Optimized Conditions
| Parameter | Value |
|---|---|
| Hydrolyzing Agent | 32 wt% NaOH or 3 M HCl |
| Temperature | 60°C |
| Reaction Time | 30 minutes |
| Workup | Phase separation, distillation |
| Final Purity | 98.5% (by GC-MS) |
Alternative Pathways: Enzymatic Hydrolysis
Recent advances explore lipase-mediated hydrolysis under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (65–70%) compared to traditional methods.
Industrial-Scale Considerations
Catalytic Efficiency and Green Chemistry
Industrial protocols prioritize atom economy and waste reduction. For example, cationic resins (e.g., Amberlyst-15) replace homogeneous acids in the Diels-Alder step, enabling catalyst回收 and reducing effluent toxicity.
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Recyclability |
|---|---|---|
| Methanesulfonic acid | 50 | None |
| Amberlyst-15 | 48 | 5 cycles |
| Sc(OTf)₃ (supported) | 45 | 7 cycles |
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow reactors for the Diels-Alder step, achieving 98% conversion at residence times <30 minutes. This approach minimizes thermal degradation and enhances reproducibility.
Analytical Characterization
Post-synthetic validation relies on spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The epoxy ring can be reduced to form a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and epoxy groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing their structure and function. The compound may also modulate signaling pathways by interacting with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Compound A :
Name: 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Key Features:
Compound B :
Name : (3aR,4S,7R,7aS)-2-Phenyl-4-propyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3-dione 8-oxide
Key Features :
- Bridge Type : Epithio (sulfur-based bridge) instead of epoxy.
- Substituents : Phenyl at position 2 and propyl at position 3.
- Molecular Weight: Not explicitly stated, but estimated ~305 g/mol. Applications: Investigated for stereochemical studies and asymmetric catalysis due to its chiral centers .
Compound C :
Name: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Key Features:
Compound D :
Name: 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-((chlorocarbonyl)oxy)-3a,4,7,7a-tetrahydro Key Features:
- Substituents : Chlorocarbonyloxy group at position 2.
- Molecular Weight : ~243.65 g/mol .
Applications : Intermediate in peptide synthesis or polymer functionalization.
Comparative Data Table
Research Findings and Functional Insights
- Epoxy vs. Methano Bridges: The epoxy bridge in the target compound enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by amines or thiols), whereas methano bridges (Compound A) offer thermal stability for polymer applications .
- Biological Activity : Compound B’s sulfur bridge and chiral centers make it a candidate for studying enzyme-substrate interactions, as sulfur’s polarizability affects binding kinetics .
Biological Activity
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant potential in various biological applications. Its unique structural characteristics, including hydroxyl and epoxy groups, suggest a range of biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of 239.22 g/mol. Its IUPAC name is 2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione. The structural features contribute to its reactivity and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
| InChI Key | JSNRNGPFCHLLJX-UHFFFAOYSA-N |
The biological activity of 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is primarily attributed to its ability to form hydrogen bonds and covalent interactions with various biomolecules. The hydroxyl and epoxy groups can interact with enzymes and receptors, potentially modulating cellular signaling pathways and influencing biological processes.
Anticancer Properties
Research has indicated that compounds related to this structure exhibit anticancer activity. For instance, derivatives of isoindole compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the structure can enhance anticancer efficacy compared to unmodified versions .
Anti-inflammatory Effects
The compound's functional groups may also contribute to anti-inflammatory properties. Compounds with similar structures have been explored for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. The influence of hydroxyl groups on membrane permeability could disrupt bacterial cell walls, leading to increased susceptibility to treatment .
Case Studies
- Cytotoxicity Assays
-
Mechanistic Studies
- Investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in cell proliferation and apoptosis pathways. This interaction could explain the observed anticancer effects.
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?
- Methodological Answer : Synthesis optimization should focus on reaction variables such as catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. For example, highlights the use of X-ray crystallography to confirm stereochemistry during isoindole-1,3-dione synthesis, which can guide purity validation . A stepwise approach includes:
- Screening solvents (e.g., DMF vs. THF) for solubility and reactivity.
- Monitoring reaction progress via HPLC or TLC to identify intermediate byproducts.
- Employing recrystallization or column chromatography for purification.
Table 1 : Example reaction conditions and yields from analogous compounds:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 80 | 62 | 95% |
| None | THF | 60 | 45 | 88% |
Q. What analytical techniques are most effective for characterizing its structural stability under varying pH conditions?
- Methodological Answer : Stability studies should combine accelerated aging experiments (e.g., pH 3–9 buffers at 40°C) with structural analysis:
Q. How can computational models predict its reactivity in novel chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) are validated for isoindole derivatives ( ) to model electronic properties and reaction pathways . Key steps:
- Optimize 3D molecular geometry using software like Gaussian.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate solvent effects via COSMO-RS models.
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for this compound’s enantiomers?
- Methodological Answer : Discrepancies in NMR or optical rotation data may arise from stereochemical impurities. Approaches include:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- VCD (Vibrational Circular Dichroism) to assign absolute configurations.
- Cross-validate with single-crystal XRD () to confirm spatial arrangement .
’s best practices recommend documenting instrumental parameters (e.g., NMR field strength) to ensure comparability .
Q. How can researchers design experiments to evaluate its environmental fate and biodegradation pathways?
- Methodological Answer : Adopt methodologies from ’s INCHEMBIOL project, which evaluates chemical persistence and biotic interactions :
- Aerobic/anaerobic biodegradation assays (e.g., OECD 301/311 guidelines).
- LC-MS/MS to detect transformation products (e.g., hydroxylated metabolites).
- QSAR models to predict bioaccumulation potential based on logP and molecular weight.
Q. What experimental frameworks address discrepancies between computational predictions and empirical reactivity data?
- Methodological Answer : Systematic validation is critical:
- Compare DFT-predicted reaction barriers (e.g., epoxide ring-opening) with kinetic studies (Arrhenius plots).
- Use isotopic labeling (e.g., ¹⁸O) to trace mechanistic pathways.
- Reconcile outliers by refining computational parameters (e.g., solvent dielectric constant in simulations).
’s quantum chemical data can guide iterative model adjustments .
Q. How can dynamic processes (e.g., tautomerism) in solution be quantified for this compound?
- Methodological Answer : Employ time-resolved techniques:
- Variable-temperature NMR to monitor equilibrium shifts.
- UV-Vis spectroscopy with stopped-flow systems to capture rapid tautomeric interconversions.
- Molecular dynamics simulations (AMBER/CHARMM) to model solvent-solute interactions.
Data Reporting and Validation
Q. What standards ensure reproducibility when reporting synthetic yields and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
